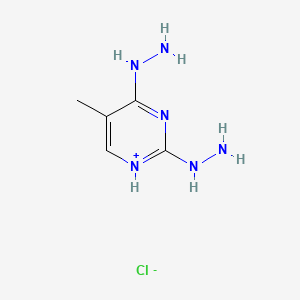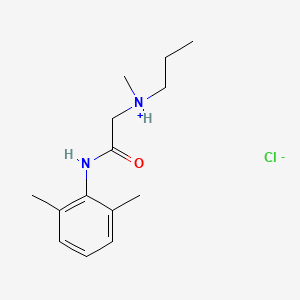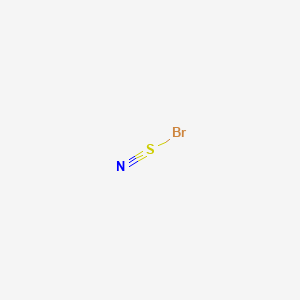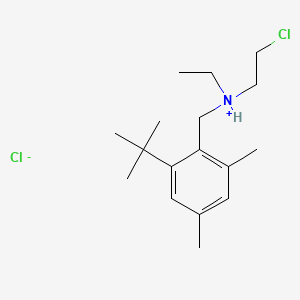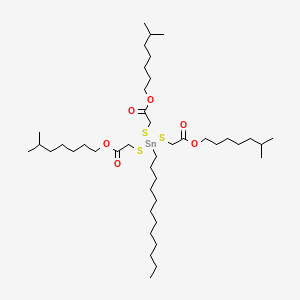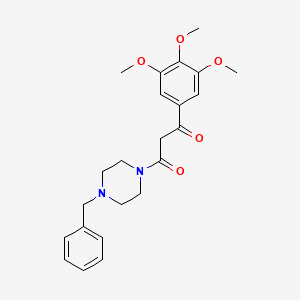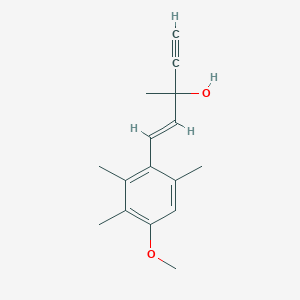
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is an organic compound that belongs to the class of alkynes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving alkynes and phenyl groups. It can also serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research in this area focuses on optimizing the compound’s structure to enhance its therapeutic potential.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it valuable for various applications, including coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the alkyne and phenyl groups allows for specific binding interactions, which can influence the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(4-Methoxy-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
- (E)-1-(2,3,6-Trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL
- (E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-but-1-EN-4-YN-3-OL
Uniqueness
(E)-1-(4-Methoxy-2,3,6-trimethyl-phenyl)-3-methyl-pent-1-EN-4-YN-3-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C16H20O2 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
(E)-1-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C16H20O2/c1-7-16(5,17)9-8-14-11(2)10-15(18-6)13(4)12(14)3/h1,8-10,17H,2-6H3/b9-8+ |
InChI-Schlüssel |
LWTUOVCJGLKIJD-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1/C=C/C(C)(C#C)O)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1C=CC(C)(C#C)O)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



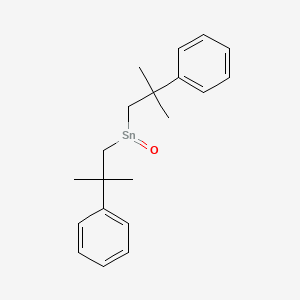
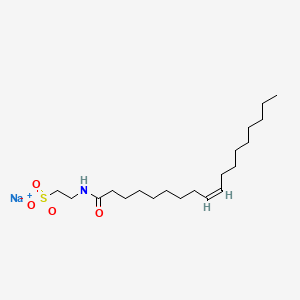
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
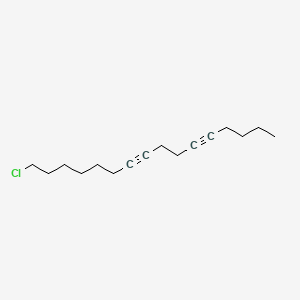
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)


